

Click chemistry protocols using 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole

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Compound of Interest

Compound Name: 2-(Azidomethyl)-5-(2-fluorophenyl)oxazole

CAS No.: 2098018-72-3

Cat. No.: B1480147

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Technical Application Note: Click Chemistry Protocols using **2-(Azidomethyl)-5-(2-fluorophenyl)oxazole**

Introduction & Compound Profile

2-(Azidomethyl)-5-(2-fluorophenyl)oxazole is a specialized heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of peptidomimetics.

The compound features three critical structural elements:

- Oxazole Core: A bioisostere for amide bonds, providing metabolic stability and hydrogen bond acceptance.
- 2-Fluorophenyl Group: Enhances lipophilicity and metabolic resistance (blocking P450 oxidation sites) while influencing the electronic properties of the oxazole ring.

- Azidomethyl Handle: A reactive "warhead" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid conjugation to alkyne-tagged scaffolds (DNA-encoded libraries, PROTAC linkers, or fluorescent dyes).

Technical Specifications:

- Molecular Weight: ~218.19 g/mol

- Molecular Formula: C

H

FN

O

- Solubility: High in DMSO, DMF, DCM; Low in Water.
- Stability: Thermally stable up to ~90°C; light-sensitive (store in amber vials).

Safety & Handling: The "Rule of Six"

Before initiating protocols, the energetic stability of the azide must be validated.

- C/N Ratio Calculation:

is the standard safety rule.

- For this compound: (10 Carbons + 1 Oxygen) / 4 Nitrogens = 2.75.
- Risk Assessment: The ratio is slightly below the ideal threshold of 3. While the oxazole ring stabilizes the molecule, **2-(Azidomethyl)-5-(2-fluorophenyl)oxazole** should be treated as potentially explosive.
 - Do not concentrate to dryness in rotary evaporators at temperatures >40°C.
 - Do not use metal spatulas (risk of friction ignition).
 - Preferred: Generate in situ from the corresponding chloride/bromide precursor if possible, or store as a solution in DMSO.

Pre-Protocol: In Situ Generation (Recommended)

Commercially, this compound is often supplied as the 2-(chloromethyl) or 2-(bromomethyl) analog due to transport regulations.

Reaction: 2-(Chloromethyl)-5-(2-fluorophenyl)oxazole + NaN₃ -> Product

Procedure:

- Dissolve 1.0 eq of the chloromethyl precursor in DMSO (0.5 M).
- Add 1.2 eq of Sodium Azide (NaN₃).
- Stir at Room Temperature (RT) for 4 hours.
- Validation: Monitor by LCMS (Mass shift: -Cl +N +6.5 Da, though ionization of azides is poor; look for disappearance of starting material).
- Use: Use this crude DMSO solution directly in the Click protocols below to maximize safety.

Protocol A: CuAAC "Click" Reaction (Standard Bench Scale)

Objective: Conjugation of the oxazole azide to a terminal alkyne-functionalized small molecule.

Rationale: The oxazole nitrogen can weakly coordinate Cu(I), potentially poisoning the catalyst. Therefore, the use of THPTA (Tris(3-hydroxypropyl)triazolylmethyl)amine) is mandatory to protect the Cu(I) oxidation state and out-compete the substrate for copper binding.

Reagents Table

Component	Stock Conc.	Solvent	Final Eq.	Function
Azide (Substrate)	100 mM	DMSO	1.0	Core Scaffold
Alkyne (Partner)	100 mM	DMSO	1.1	Conjugation Partner
CuSO ₄ • 5H ₂ O	50 mM	Water	0.1 (10%)	Catalyst Precursor
THPTA (Ligand)	100 mM	Water	0.5 (50%)	Cu(I) Stabilizer
Sodium Ascorbate	500 mM	Water	2.0	Reducing Agent

Step-by-Step Methodology

- Catalyst Complexation: In a separate micro-vial, mix the CuSO₄ and THPTA stock solutions. Vortex and let sit for 5 minutes. The solution should remain clear blue.
 - Why? Pre-complexing ensures Cu is protected before it encounters the "scavenging" oxazole ring.
- Reaction Assembly: In a 4 mL glass vial, add:
 - Solvent (tBuOH/Water 1:1 or DMSO/Water 9:1 depending on solubility) – [Volume to reach 50 mM substrate conc.]
 - Alkyne partner (1.1 eq)
 - Azide substrate (1.0 eq)
- Initiation: Add the Cu-THPTA complex to the reaction vial.
- Reduction: Add the Sodium Ascorbate solution last. The mixture may turn colorless or pale yellow (indicating Cu(II))

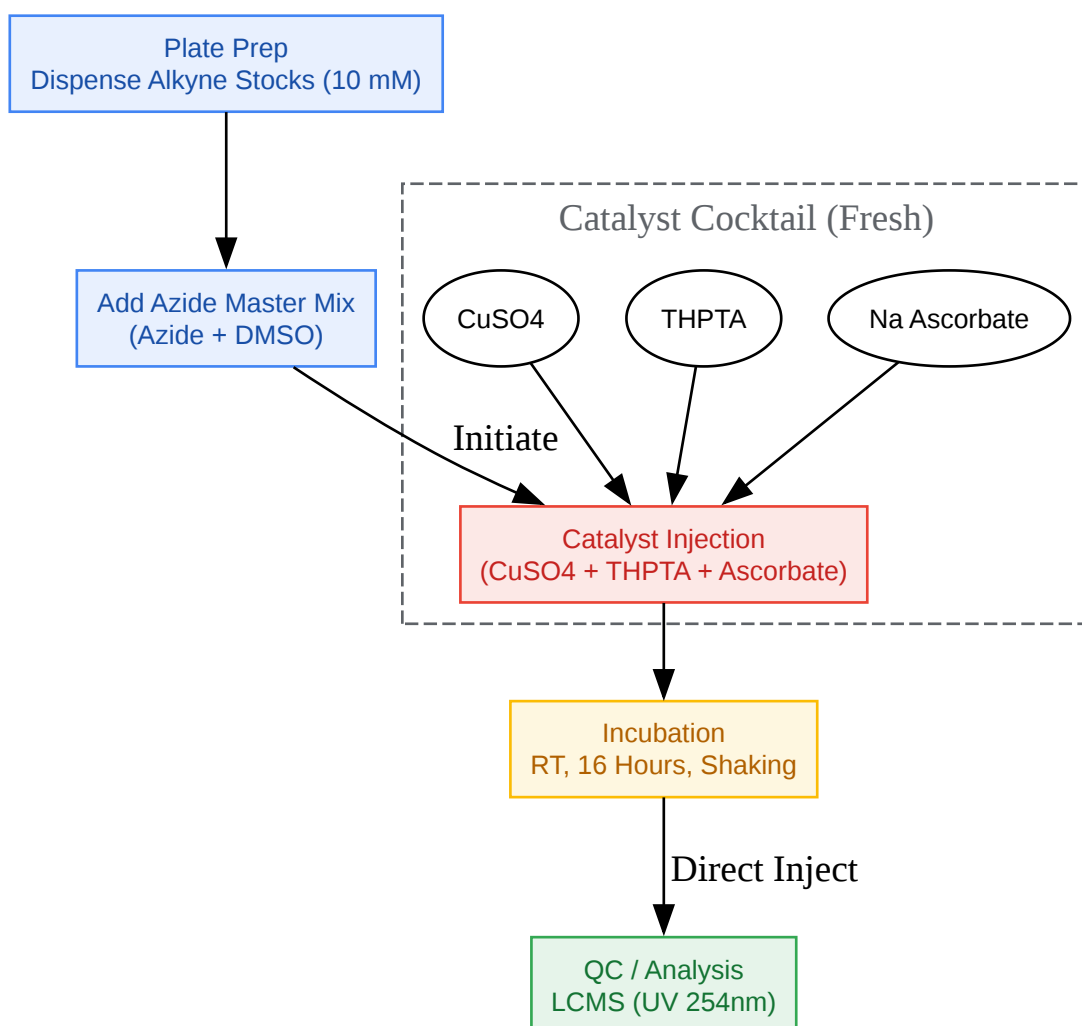
Cu(I)).

- Incubation: Purge headspace with N₂, cap tightly, and stir at RT for 2–16 hours.
- Quenching: Dilute with EtOAc, wash with 5% NH₄OH (to chelate/remove Copper) and Brine.
- Purification: Silica gel chromatography (0-5% MeOH in DCM).

Protocol B: High-Throughput Library Synthesis (96-Well Plate)

Objective: Parallel synthesis of 96 oxazole-triazole analogs for SAR screening.

Workflow Diagram (Graphviz):



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Caption: Workflow for parallel synthesis of oxazole-triazole libraries. The catalyst cocktail is prepared freshly to prevent oxidation.

HTS Protocol Adjustments:

- Concentration: Run reactions at 20 mM to ensure high conversion kinetics.
- Solvent: Use DMSO exclusively to prevent solvent evaporation during shaking.
- Workup-Free Analysis: Dilute 1

L of the reaction mixture into 100

L MeCN/H

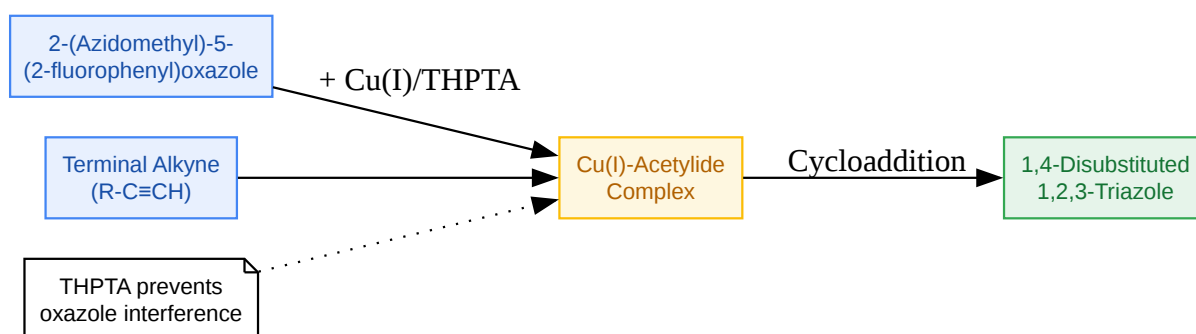
O and inject directly onto LCMS. The triazole product usually elutes earlier than the lipophilic oxazole azide on Reverse Phase (C18).

Mechanistic Insight & Troubleshooting

The "Oxazole Effect": The 2-fluorophenyl oxazole moiety is electron-rich. The nitrogen at the 3-position of the oxazole ring has a lone pair that can act as a weak ligand for Cu(I).

- Problem: If the reaction stalls, the oxazole might be sequestering the copper.
- Solution: Increase the THPTA:Cu ratio to 5:1. THPTA binds Cu(I) much stronger than the oxazole, restoring the catalytic cycle.

Reaction Pathway Diagram:



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Caption: CuAAC pathway highlighting the critical role of THPTA in preventing catalyst poisoning by the oxazole substrate.

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